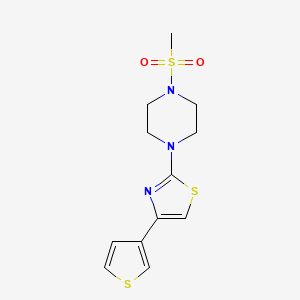
3,4-difluoro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-difluoro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a synthetic organic compound, characterized by its specific arrangement of benzamide, piperidine, triazole, and difluoro groups. Such complex molecular architecture often hints at specialized functionality, making it intriguing for various fields of scientific research and industrial application.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves a multi-step organic synthesis process:
Step One: Formation of the benzamide group through a substitution reaction between 3,4-difluorobenzoic acid and an amine.
Step Two: Introduction of the piperidine ring via nucleophilic substitution or reductive amination.
Step Three:
Step Four: Integration of the p-tolyl group by electrophilic aromatic substitution.
Reaction Conditions: Reactions typically occur under mild to moderate temperatures, with the use of solvents such as dichloromethane or toluene. Catalysts like copper sulfate and reagents like sodium ascorbate facilitate the triazole ring formation.
Industrial Production Methods
Industrial synthesis would focus on optimizing yield and purity while minimizing costs:
Large-scale reactions might employ continuous flow reactors.
Enhanced purification techniques, like chromatography or crystallization, ensure high-quality end products.
化学反応の分析
Types of Reactions
This compound can undergo various chemical transformations:
Oxidation: Potential oxidation of the piperidine ring to form amides or lactams.
Reduction: Reduction of the triazole ring to amine derivatives.
Substitution: Halogen substitution reactions, given the presence of the difluoro groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: Mild bases like potassium carbonate, solvents like DMF or DMSO.
Major Products Formed
Oxidation Products: N-oxide derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Fluoro-substituted analogs.
科学的研究の応用
This compound has a broad spectrum of applications:
Chemistry: Acts as an intermediate in synthesizing complex molecules.
Biology: Useful in probing molecular interactions and pathways.
Medicine: Potential therapeutic agent due to its unique structural components.
Industry: Utilized in material science for developing new polymers or coatings.
作用機序
The mechanism by which this compound exerts its effects is multi-faceted:
Molecular Targets: May interact with enzymes or receptors, modulating their activity.
Pathways Involved: Could influence signaling pathways, altering cellular responses.
類似化合物との比較
Similar Compounds
3,4-difluoro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide stands out due to its specific functional groups which confer unique properties compared to related molecules like:
1-(2,4-difluorophenyl)-3-(1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)piperidine
3,4-dichloro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
These comparisons highlight the uniqueness of this compound in terms of reactivity and application scope.
Alright, there's your deep dive into this intriguing compound! What's next on your quest for knowledge?
特性
IUPAC Name |
3,4-difluoro-N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N5O2/c1-14-2-5-17(6-3-14)29-13-20(26-27-29)22(31)28-10-8-16(9-11-28)25-21(30)15-4-7-18(23)19(24)12-15/h2-7,12-13,16H,8-11H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPFWCPIDBLAQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methanesulfonyl-5-methyl-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]pyrimidine-4-carboxamide](/img/structure/B2667304.png)
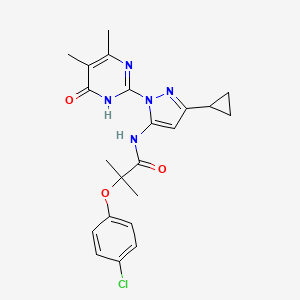
![4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B2667306.png)
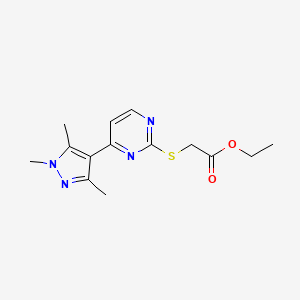
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide](/img/structure/B2667309.png)
![2-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B2667311.png)
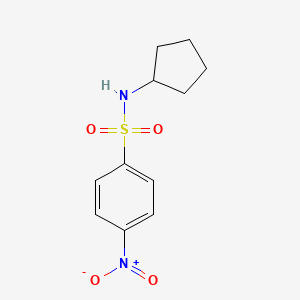
![1-(2,5-dimethylbenzyl)-5-(4-ethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2667315.png)
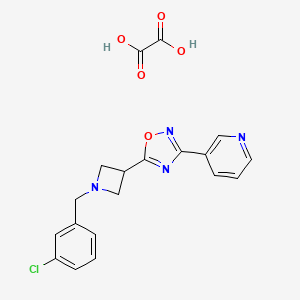
![N-(1-cyanocyclopentyl)-2-({2-[(2,2,2-trifluoroethyl)sulfanyl]phenyl}amino)acetamide](/img/structure/B2667319.png)

![5-[5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine](/img/structure/B2667321.png)
